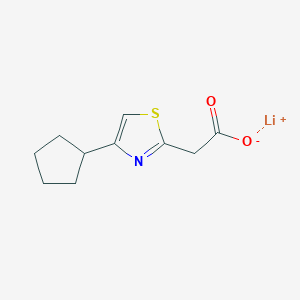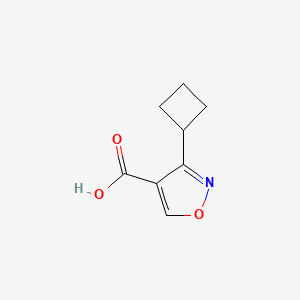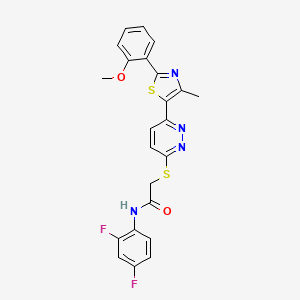
Ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate, also known as EAPQ, is a synthetic compound that has been studied extensively for its potential as a therapeutic agent. EAPQ belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research has shown that Ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate derivatives can be synthesized through various methods, demonstrating significant regioselectivity and reactivity. For instance, the compound has been utilized in the synthesis of novel Luotonin A derivatives, showcasing remarkable selectivity in reactions with trimethylaluminium-activated amino benzoic acid ethyl esters, leading to anilides without self-condensation of the aminobenzoate building blocks (Atia et al., 2017). Such chemical processes highlight the compound's utility in creating complex molecular architectures, which are crucial for developing new pharmaceuticals and materials.
Anticancer Activity
Derivatives of this compound have shown promise in anticancer research. Specifically, certain 4-anilino-2-phenylquinoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, revealing significant cell growth inhibition. This suggests that modifications of the this compound structure could lead to potent anticancer agents (Zhao et al., 2005).
Molecular Docking and Biological Activities
The compound and its derivatives have also been investigated for their biological activities through molecular docking studies. For example, novel annulated dihydroisoquinoline heterocycles coupled with ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate have been assessed for their cytotoxic effects against various cancer cell lines. Molecular docking using software like MOE 2014.09 has shown these compounds to have high binding affinity toward certain proteins, suggesting their potential as cancer therapeutics (Saleh et al., 2020).
Antioxidant and Anticholinesterase Activities
Additionally, the synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates has led to compounds with notable antioxidant and anticholinesterase activities. These activities are essential for developing treatments for neurodegenerative diseases like Alzheimer's, showcasing the broader implications of this compound derivatives in medicinal chemistry (Mermer et al., 2018).
Propriétés
IUPAC Name |
ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-2-31-26(30)19-13-14-22-21(15-19)24(16-23(28-22)18-9-5-3-6-10-18)32-17-25(29)27-20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAGEHHUKWYYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2453046.png)


![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B2453052.png)

![4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide](/img/structure/B2453054.png)

![2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2453057.png)
![Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2453060.png)

![N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2453063.png)

